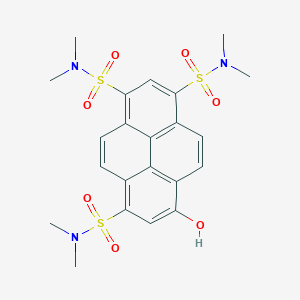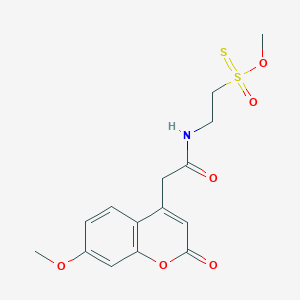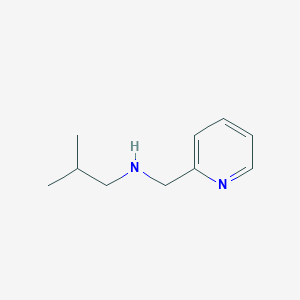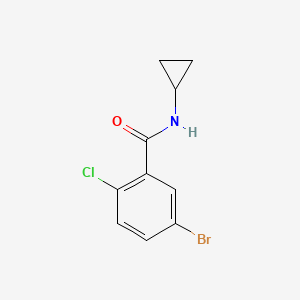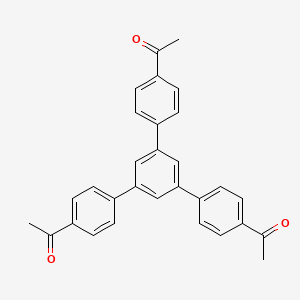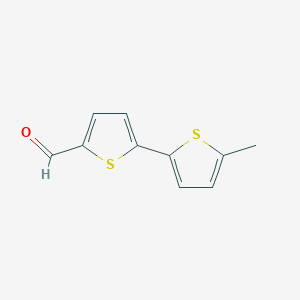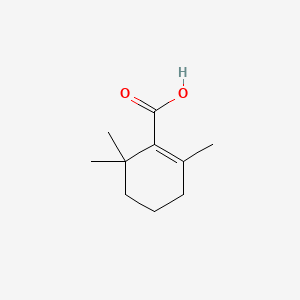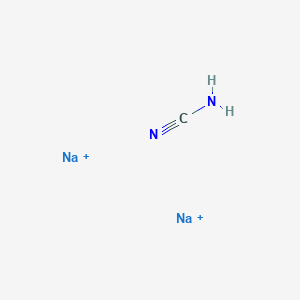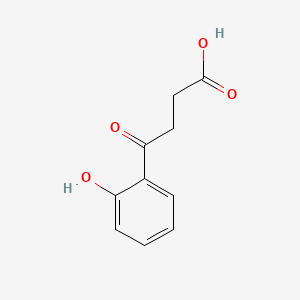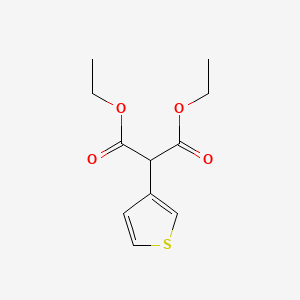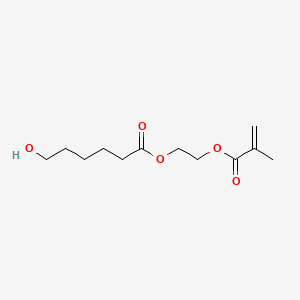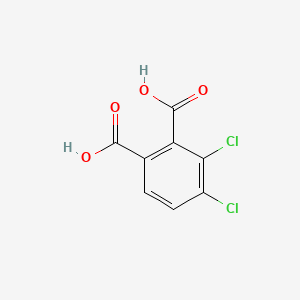
4-Diphenylphosphorylbutyl(diphenyl)phosphane
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Preparation and Functionalization
Phosphane-containing building blocks are synthesized for the labeling of biologically active molecules using traceless Staudinger ligation, demonstrating the versatility of phosphane derivatives in bioconjugation and molecular tagging (Mamat & Köckerling, 2014).
Polymer Chemistry
Phenylphosphonic acid functionalized poly[aryloxyphosphazenes] were synthesized, highlighting the role of phosphane derivatives in producing materials with potential applications in proton-conducting membranes for fuel cells (Allcock et al., 2002).
Supramolecular Chemistry
Diphenylalanine and its analogues form ordered assemblies with significant mechanical, optical, and semiconductive properties, utilized in energy storage, biosensing, and drug delivery (Pellach et al., 2016).
Mass Spectrometry Imaging
1,6-Diphenyl-1,3,5-hexatriene as a novel matrix for MALDI MS imaging of lipids in brain tissues showcases the application of phosphane derivatives in enhancing analytical techniques for biological samples (Ibrahim et al., 2017).
Luminescence and Catalysis
Rhenium(I) complexes with alkynylphosphane ligands, exhibiting intense luminescence, demonstrate the utility of phosphane derivatives in developing new luminophores and catalysts (Kondrasenko et al., 2015).
Inhibition Studies
Kinetic studies of aminoalkanol derivatives as inhibitors of acid phosphatase, highlighting the potential therapeutic applications of phosphane derivatives in treating diseases like cancer (Grodner et al., 2021).
Eigenschaften
IUPAC Name |
4-diphenylphosphorylbutyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28OP2/c29-31(27-19-9-3-10-20-27,28-21-11-4-12-22-28)24-14-13-23-30(25-15-5-1-6-16-25)26-17-7-2-8-18-26/h1-12,15-22H,13-14,23-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJJWCHXAGSHLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28OP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402782 | |
| Record name | [4-(Diphenylphosphanyl)butyl](oxo)diphenyl-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Diphenylphosphorylbutyl(diphenyl)phosphane | |
CAS RN |
85686-00-6 | |
| Record name | [4-(Diphenylphosphanyl)butyl](oxo)diphenyl-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

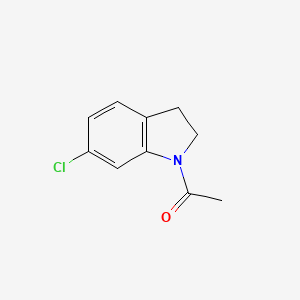
![6-Chloro-[2,3']bipyridinyl-5-carbonitrile](/img/structure/B1598306.png)
